
Onapristone
Descripción general
Descripción
Onapristone es un antiprogestágeno sintético y esteroideo con actividad antiglucocorticoide adicional. Es un antagonista del receptor de progesterona tipo I, que previene la transcripción del ADN mediada por el receptor de progesterona . This compound fue desarrollado inicialmente por Schering y descrito en 1984. Ha mostrado una actividad prometedora en modelos preclínicos y ensayos clínicos para varios tipos de cáncer, incluidos el cáncer de mama, el endometrial, el de ovario y el de próstata .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de onapristone implica varios pasos clave:
Adición vinylogous: La reacción de un derivado esteroideo con bromuro de 4-(dimetilamino)fenilmagnesio da como resultado una adición vinylogous al epóxido.
Oxidación: El grupo alcohol en el anillo de cinco miembros se oxida a una cetona.
Fotoconversión: La irradiación con una lámpara de mercurio cambia la configuración del grupo metilo adyacente a la cetona.
Alquinilación: El anión formado a partir de un derivado acetilénico se utiliza para la alquinilación.
Hidrogenación catalítica: El grupo alquino se convierte en un grupo alquilo, seguido de un tratamiento ácido para eliminar los grupos protectores
Métodos de producción industrial: Los métodos de producción industrial para this compound implican la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Se controlan cuidadosamente las condiciones específicas, como la temperatura, los solventes y los catalizadores, para garantizar una producción eficiente .
Tipos de reacciones:
Oxidación: this compound se somete a reacciones de oxidación, particularmente en la conversión de grupos alcohol a cetonas.
Reducción: La hidrogenación catalítica se utiliza para reducir los grupos alquino a grupos alquilo.
Sustitución: La alquinilación implica la sustitución de átomos de hidrógeno por grupos alquinilo
Reactivos y condiciones comunes:
Agentes oxidantes: Se pueden utilizar varios agentes oxidantes para los pasos de oxidación.
Catalizadores: Se utilizan catalizadores como el butil litio en las reacciones de alquinilación.
Solventes: Los solventes como el metanol y la acetona se utilizan comúnmente en la síntesis.
Productos principales: Los productos principales que se forman a partir de estas reacciones incluyen compuestos intermedios que se procesan posteriormente para producir this compound .
Aplicaciones Científicas De Investigación
Onapristone tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los antiprogestágenos esteroideos y su síntesis.
Biología: this compound se utiliza para investigar el papel de los receptores de progesterona en varios procesos biológicos.
Medicina: Ha mostrado resultados prometedores en ensayos clínicos para el tratamiento del cáncer de mama, endometrial, de ovario y de próstata.
Industria: Las propiedades únicas del compuesto lo hacen valioso para desarrollar nuevos agentes terapéuticos y comprender las interacciones de los receptores hormonales
Mecanismo De Acción
Onapristone actúa como un antagonista silencioso del receptor de progesterona. Previene la dimerización de los monómeros del receptor de progesterona, inhibe la fosforilación inducida por ligandos y previene la asociación del receptor de progesterona con sus coactivadores. Esta inhibición bloquea la transcripción del ADN mediada por el receptor de progesterona, lo que lleva a sus efectos antiprogestágenos .
Compuestos similares:
Mifepristona: Un antiprogestágeno relacionado con actividad agonista parcial en el receptor de progesterona. A diferencia de la onapristona, la mifepristona tiene una actividad antiglucocorticoide significativa.
Asoprisnil: Un modulador selectivo del receptor de progesterona con propiedades agonistas-antagonistas mixtas.
Acetato de ulipristal: Otro modulador selectivo del receptor de progesterona utilizado para la contracepción de emergencia
Singularidad de this compound: this compound es único debido a su alta potencia como antiprogestágeno y su actividad antiglucocorticoide reducida en comparación con la mifepristona. También muestra poca actividad antiandrogénica, lo que lo convierte en un compuesto valioso para aplicaciones terapéuticas específicas .
Comparación Con Compuestos Similares
Mifepristone: A related antiprogestogen with partial agonist activity at the progesterone receptor. Unlike onapristone, mifepristone has significant antiglucocorticoid activity.
Asoprisnil: A selective progesterone receptor modulator with mixed agonist-antagonist properties.
Ulipristal Acetate: Another selective progesterone receptor modulator used for emergency contraception
Uniqueness of this compound: this compound is unique due to its high potency as an antiprogestogen and its reduced antiglucocorticoid activity compared to mifepristone. It also shows little antiandrogenic activity, making it a valuable compound for specific therapeutic applications .
Actividad Biológica
Overview of Onapristone
This compound (also known as ARA 290) is classified as a type I antiprogestin. It functions by binding to the PR, inhibiting its dimerization, and preventing the transcriptional activity mediated by this receptor. Unlike other antiprogestins, this compound minimally modulates PR-mediated gene expression and inhibits ligand-induced phosphorylation of the receptor, which is crucial for its activity in cancer treatment .
This compound exerts its effects primarily through the following mechanisms:
- Inhibition of PR Dimerization : this compound prevents the formation of PR dimers, which are necessary for DNA binding and transcriptional activation.
- Blocking Co-activator Interaction : The compound inhibits the association of PR with co-activators that facilitate gene transcription.
- Modulation of Signaling Pathways : By interfering with PR signaling, this compound may also affect other pathways involved in tumor growth and survival .
Phase I–II Trials
Several clinical studies have evaluated the efficacy and safety of this compound in patients with PR-positive malignancies. Notable findings include:
-
Response Rates :
- In a pooled analysis from two phase I–II studies involving 88 patients with locally advanced hormone receptor-positive cancers, this compound demonstrated a 56% overall response rate and a 67% clinical benefit rate .
- The median therapy duration was 8 weeks, with some patients experiencing clinical benefits lasting over 24 weeks .
-
Safety Profile :
- Liver function tests indicated elevated alanine aminotransferase levels in 20% of patients with liver metastases, compared to 6.3% in those without metastases. However, most cases were deemed unrelated to this compound treatment .
- The recommended phase II dose (RP2D) was established at 50 mg extended-release (ER) twice daily , which showed a favorable safety profile with no dose-limiting toxicities reported .
Case Studies
A few case studies highlight the potential of this compound:
- Endometrial Cancer : In heavily pretreated patients with endometrial carcinoma, this compound showed promising results, supporting its continued development in this indication .
- Combination Therapies : Ongoing studies are exploring the combination of this compound with other agents such as trametinib and fulvestrant to enhance therapeutic efficacy against resistant cancer types .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in clinical trials:
- Cmax and Cmin : this compound's extended-release formulation resulted in lower peak plasma concentrations (Cmax) compared to the immediate-release formulation while maintaining similar steady-state trough concentrations (Cmin) at therapeutic doses .
- Absorption Rates : The ER formulation exhibited delayed absorption kinetics, which may contribute to its improved safety profile by minimizing peak-related toxicities .
Comparative Efficacy
A summary table comparing key clinical findings from various studies is presented below:
Propiedades
IUPAC Name |
(8S,11R,13R,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,4,7,10-16,18H2,1-3H3/t24-,25+,26-,28+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXUMDBQLIVNHZ-YOUGDJEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CCCO)O)C5=CC=C(C=C5)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(CCCO)O)C5=CC=C(C=C5)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242210 | |
Record name | Onapristone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96346-61-1 | |
Record name | Onapristone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96346-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Onapristone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096346611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Onapristone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12637 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Onapristone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (11b,13a,17a)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)estra-4,9-dien-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ONAPRISTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6H7G23O3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.